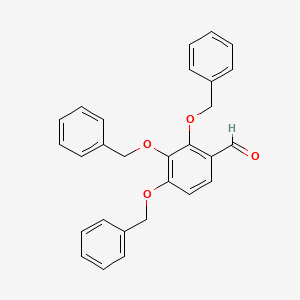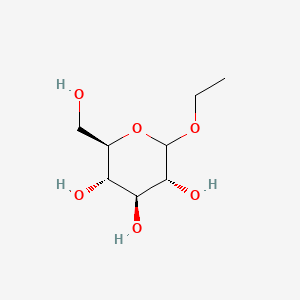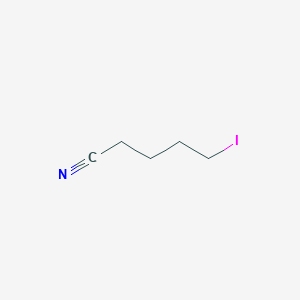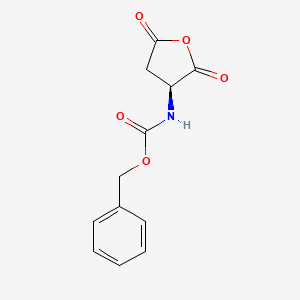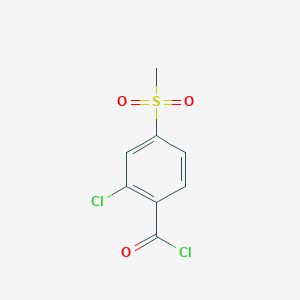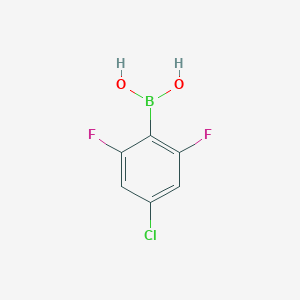
4-Chloro-2,6-difluorophenylboronic acid
Übersicht
Beschreibung
4-Chloro-2,6-difluorophenylboronic acid is a chemical compound with the molecular formula C6H4BClF2O21. It has an average mass of 192.356 Da and a monoisotopic mass of 191.996094 Da1. It is used as an intermediate for pharmaceuticals and agrochemicals2.
Synthesis Analysis
The synthesis of 4-Chloro-2,6-difluorophenylboronic acid often involves Suzuki–Miyaura coupling reactions34. For instance, it can be used as a substrate in the model reaction of Suzuki–Miyaura coupling with 4-chloro-3-methylanisole4.
Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-difluorophenylboronic acid consists of 6 carbon atoms, 4 hydrogen atoms, 1 boron atom, 1 chlorine atom, 2 fluorine atoms, and 2 oxygen atoms1.
Chemical Reactions Analysis
4-Chloro-2,6-difluorophenylboronic acid is often used in Suzuki–Miyaura coupling reactions4. It can also be used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors4.
Physical And Chemical Properties Analysis
4-Chloro-2,6-difluorophenylboronic acid has a density of 1.5±0.1 g/cm3, a boiling point of 275.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C1. It has an enthalpy of vaporization of 54.3±3.0 kJ/mol and a flash point of 120.4±30.1 °C1.Wissenschaftliche Forschungsanwendungen
-
Suzuki-Miyaura Coupling Reactions
- Field : Organic Chemistry
- Application : 4-Chloro-2,6-difluorophenylboronic acid can be used as a substrate in the model reaction of Suzuki–Miyaura coupling .
- Method : The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate in the presence of a base .
- Results : This reaction is widely used in organic synthesis to form carbon-carbon bonds .
-
Synthesis of 2,6-Difluorinated Oligophenyls
- Field : Organic Semiconductors
- Application : 4-Chloro-2,6-difluorophenylboronic acid can be used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls .
- Method : The specific method of synthesis is not provided, but it likely involves a series of organic reactions .
- Results : The 2,6-difluorinated oligophenyls synthesized using this method can be applied in organic semiconductors .
-
Synthesis of 4-Phenyl Pyridine Based Potent TGR5 Agonists
- Field : Medicinal Chemistry
- Application : 4-Chloro-2,6-difluorophenylboronic acid can be used to prepare ethyl 4-(2,6-difluorophenyl)nicotinate, a key intermediate for the synthesis of 4-phenyl pyridine based potent TGR5 agonists .
- Method : The specific method of synthesis is not provided, but it likely involves a series of organic reactions .
- Results : The 4-phenyl pyridine based potent TGR5 agonists synthesized using this method can be applied in medicinal chemistry .
-
Synthesis of Highly Efficient Phosphorescent Iridium (III) Complexes
- Field : Material Science
- Application : 4-Chloro-2,6-difluorophenylboronic acid can be used in the synthesis of highly efficient phosphorescent iridium (III) complexes .
- Method : The specific method of synthesis is not provided, but it likely involves a series of organic reactions .
- Results : The phosphorescent iridium (III) complexes synthesized using this method can be used for light-emitting diodes .
-
End Group Capping Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : 4-Chloro-2,6-difluorophenylboronic acid can be used as a reagent in end group capping Suzuki-Miyaura cross-coupling reactions .
- Method : The specific method of synthesis is not provided, but it likely involves a series of organic reactions .
- Results : The products synthesized using this method can be used in various fields of organic chemistry .
-
Synthesis of Enantiomerically Pure 3,3’'-Bis-Arylated BINOL Derivatives
- Field : Chiral Chemistry
- Application : 4-Chloro-2,6-difluorophenylboronic acid can be used in the synthesis of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives .
- Method : The specific method of synthesis is not provided, but it likely involves a series of organic reactions .
- Results : The enantiomerically pure 3,3’'-bis-arylated BINOL derivatives synthesized using this method can be used in chiral chemistry .
Safety And Hazards
The safety data sheet for a similar compound, 4-Chloro-2-fluorophenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation5. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area5.
Zukünftige Richtungen
While specific future directions for 4-Chloro-2,6-difluorophenylboronic acid are not mentioned in the search results, the compound’s use in the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors suggests potential applications in the development of new semiconductor materials4.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
Eigenschaften
IUPAC Name |
(4-chloro-2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOWOCFSNXZHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402534 | |
| Record name | 4-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-difluorophenylboronic acid | |
CAS RN |
925911-61-1 | |
| Record name | 4-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-difluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



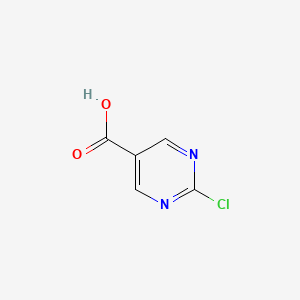


![7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1365597.png)
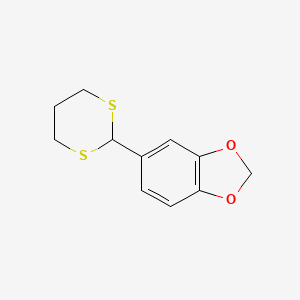
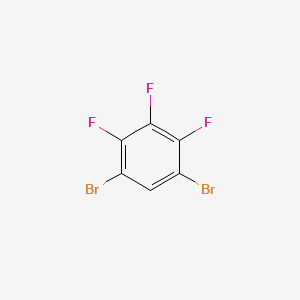
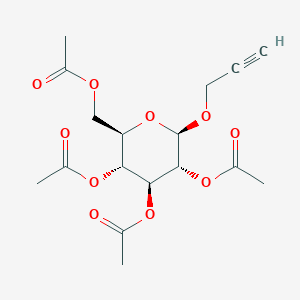

![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)
